molecular formula C27H24N2O2S B5053516 S-{1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-phenylpropyl} ethanethioate

S-{1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-phenylpropyl} ethanethioate

Cat. No.: B5053516
M. Wt: 440.6 g/mol
InChI Key: NVTRBEREWPIMKL-UHFFFAOYSA-N
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Description

S-{1-[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-phenylpropyl} ethanethioate is a sulfur-containing heterocyclic compound featuring a pyrazole core substituted with a 4-methylphenyl group at position 3 and a phenyl group at position 1. The propyl side chain at position 4 of the pyrazole incorporates a ketone (3-oxo) and a phenyl group, terminated by an ethanethioate ester.

Properties

IUPAC Name

S-[1-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3-oxo-3-phenylpropyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O2S/c1-19-13-15-22(16-14-19)27-24(18-29(28-27)23-11-7-4-8-12-23)26(32-20(2)30)17-25(31)21-9-5-3-6-10-21/h3-16,18,26H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTRBEREWPIMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C(CC(=O)C3=CC=CC=C3)SC(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

S-{1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-phenylpropyl} ethanethioate is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C₃₇H₃₄N₄O₃S, with a molecular weight of 614.8 g/mol. The structure includes a pyrazole ring, which is significant for its biological interactions.

Biological Activity Overview

Compounds containing the pyrazole moiety have been studied extensively for their pharmacological properties, including:

  • Antioxidant Activity : Pyrazole derivatives exhibit significant antioxidant properties, which can help in reducing oxidative stress in biological systems .
  • Anti-inflammatory Effects : Many studies have shown that pyrazole compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Anticancer Properties : Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth, suggesting their potential as anticancer agents .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory responses or cancer cell proliferation.
  • Interaction with Cellular Signaling Pathways : It may modulate key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
  • Free Radical Scavenging : The antioxidant properties likely stem from the ability to scavenge free radicals, thereby protecting cells from oxidative damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

StudyFindings
Demonstrated significant antioxidant and anti-inflammatory activities in vitro.
Showed that pyrazole derivatives can induce apoptosis in various cancer cell lines.
Investigated the structure–activity relationship (SAR) of pyrazole compounds, highlighting modifications that enhance biological activity.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as an anti-inflammatory and analgesic agent. Studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Case Study: Anti-inflammatory Activity

Research has demonstrated that similar pyrazole derivatives exhibit significant inhibition of COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models. The specific compound's structure suggests it may also possess similar properties due to its functional groups that interact with these enzymes.

Material Science

In material science, compounds with pyrazole structures are being explored for their potential use in organic electronics and photonic devices. Their ability to form stable thin films makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and solar cells.

Case Study: Organic Electronics

A study on the synthesis of pyrazole-based materials highlighted their effectiveness in enhancing the performance of OLEDs by improving charge transport properties and stability under operational conditions.

Agricultural Chemistry

The thioate functional group present in the compound indicates potential applications in agricultural chemistry as a pesticide or herbicide. Compounds with similar structures have been reported to exhibit fungicidal and insecticidal activities.

Case Study: Pesticidal Activity

Research on thioate derivatives has shown effective control over various agricultural pests, suggesting that this compound could be developed into a novel agrochemical product.

Comparison with Similar Compounds

Pyrazole-Based Analogs with Naphthofuran Moieties

Compounds such as N-((3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene) aniline (7a,b) and 1-(naphtho[2,1-b]furan-2-yl)-3-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one (8) from share the 1-phenylpyrazole scaffold but differ in their substituents. These analogs replace the 4-methylphenyl group in the target compound with a naphthofuran system, introducing extended π-conjugation and steric bulk. Synthetic routes for these analogs involve condensation reactions with benzoyl chloride, acetylacetone, and hydrazine derivatives under reflux conditions, followed by characterization via IR and NMR .

Key Differences :

  • Electronic Effects : The naphthofuran group (in analogs) enhances electron-withdrawing properties compared to the 4-methylphenyl group (target compound).
  • Synthetic Complexity : Introducing naphthofuran requires multi-step functionalization, whereas the target compound’s 4-methylphenyl group simplifies synthesis.

Diketone-Functionalized Pyrazole Derivatives

1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione (5) from shares the 3-oxo-3-phenylpropyl side chain with the target compound. However, it lacks the ethanethioate group and instead features a diketone moiety. The synthesis of compound 5 involves lithium bis(trimethylsilyl)amide-mediated deprotonation and benzoyl chloride acylation under inert conditions .

Key Differences :

  • Reactivity : The ethanethioate group in the target compound increases susceptibility to nucleophilic attack compared to the oxygen-based diketone in compound 3.

Research Findings and Functional Insights

Reactivity and Stability

  • The ethanethioate group in the target compound is expected to confer higher reactivity toward nucleophiles (e.g., in drug-protein interactions) compared to oxygen esters in analogs .
  • Stability studies on similar thioesters suggest susceptibility to hydrolysis under basic conditions, necessitating careful storage.

Spectroscopic Characterization

  • IR spectra of analogs in show peaks at 1650–1700 cm⁻¹ for carbonyl groups, which would shift slightly for thioesters (target compound) due to reduced electron density .
  • ¹H-NMR of the target compound’s pyrazole core is expected to display deshielded protons adjacent to the electron-withdrawing thioester.

Computational Analysis (Inferred)

oxygen esters .

Q & A

Advanced Research Question

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, 100K) .
  • Multidimensional NMR : Employ 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY to assign stereochemistry and detect conformational isomers .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <2 ppm mass accuracy .

How does the reactivity of the ethanethioate group influence derivatization strategies for this compound?

Basic Research Question
The thioester moiety is prone to hydrolysis under basic conditions but stable in acidic media. Derivatization approaches:

  • Nucleophilic Substitution : React with amines (e.g., morpholine) to form amides, monitored by TLC in hexane/EtOAc .
  • Oxidation : Convert thioester to sulfoxide using mCPBA in dichloromethane at 0°C .
  • Protection/Deprotection : Use tert-butyl groups to protect hydroxyl intermediates during functionalization .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Advanced Research Question

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC50_{50} determination via nonlinear regression .
  • Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target receptors (e.g., GPCRs) .

How should researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Contradictions may stem from assay variability or impurities. Solutions:

  • Reproducibility Checks : Validate results across multiple labs using standardized protocols (e.g., CLIA guidelines) .
  • Metabolite Profiling : Use LC-MS to rule out interference from degradation products .
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers .

What methodologies are effective for elucidating the mechanism of action of this compound?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., COX-2) .
  • CRISPR-Cas9 Knockout : Validate target engagement by silencing candidate genes in cell models .
  • Metabolomics : Track pathway perturbations via GC-MS or NMR-based profiling .

How can the stability of this compound under varying storage conditions be assessed?

Basic Research Question

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
  • Analytical Monitoring : Quantify degradation via HPLC-UV at 254 nm and identify products with HRMS .
  • Stabilizers : Test antioxidants like BHT in lyophilized formulations .

What computational tools are recommended for modeling the interactions of this compound with biological targets?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate binding dynamics using GROMACS with CHARMM36 force fields .
  • QSAR Modeling : Develop predictive models with Dragon descriptors and partial least squares regression .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities .

How can researchers design comparative studies between this compound and structurally analogous derivatives?

Advanced Research Question

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyrazole substituents and compare bioactivity .
  • Thermodynamic Solubility : Measure in PBS (pH 7.4) using shake-flask method .
  • In Silico Tools : Use ChemAxon’s JChem Suite to predict logP and pKa values for analog prioritization .

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